Route-Dependent Divergence in Systemic Toxicity and Carcinogenic Potency: 4-MeMBN vs. MBN
In male Wistar rats, a single intravenous injection of the parent compound MBN at 0.017 mmol/kg produced 344 µmol 7-methylguanine/mol guanine in esophageal DNA, the highest among all tissues examined, confirming potent target-organ DNA damage. An equimolar intravenous dose of the target compound 4-MeMBN generated substantially lower esophageal DNA methylation, quantified at only 22 µmol 7-methylguanine/mol guanine, with the highest adduct levels instead shifting to the liver [1]. This approximately 15.6-fold reduction in esophageal DNA adducts after systemic exposure translates directly into reduced systemic carcinogenicity, as reflected by an approximately 22-fold higher equitoxic subcutaneous dose required for 4-MeMBN (394 mg/kg) compared to MBN (18 mg/kg) [1]. Critically, both compounds produced comparable DNA methylation levels in esophageal tissue when administered at these equitoxic doses, indicating that the intrinsic DNA-damaging capability of the activated species is preserved [1].
| Evidence Dimension | Esophageal DNA Methylation (7-methylguanine adduct formation 4h post single i.v. 0.017 mmol/kg) |
|---|---|
| Target Compound Data | 22 µmol 7-methylguanine/mol guanine (esophagus) [1] |
| Comparator Or Baseline | MBN (N-nitrosomethylbenzylamine): 344 µmol 7-methylguanine/mol guanine (esophagus) [1] |
| Quantified Difference | ~15.6-fold reduction in esophageal DNA adduct burden for 4-MeMBN after systemic dosing; ~22-fold higher s.c. dose required for equitoxicity (4-MeMBN 394 mg/kg vs. MBN 18 mg/kg) [1] |
| Conditions | Male Wistar rats; single intravenous injection of [methyl-14C]-labeled compounds at 0.017 mmol/kg; DNA methylation measured by 7-methylguanine quantification at 4 hours post-dose; equitoxic doses determined by subcutaneous injection. [1] |
Why This Matters
This data proves that 4-MeMBN is not a simple substitute for MBN; selection between these agents defines the experimental model—systemic injections of 4-MeMBN largely bypass esophageal bioactivation, making it ideal for studying hepatic metabolism, while oral gavage preserves esophageal targeting for tumorigenesis studies.
- [1] Hodgson, R.M., Schweinsberg, F., Wiessler, M., & Kleihues, P. (1982). Mechanism of esophageal tumor induction in rats by N-nitrosomethylbenzylamine and its ring-methylated analog N-nitrosomethyl(4-methylbenzyl)amine. Cancer Research, 42(7), 2836-2840. PMID: 7083174. View Source
